molecular formula C15H20N2O B8630387 3-Methyl-1-(1-methylpiperidin-4-yl)indolin-2-one

3-Methyl-1-(1-methylpiperidin-4-yl)indolin-2-one

Cat. No. B8630387
M. Wt: 244.33 g/mol
InChI Key: GJTDDMXNSDGENN-UHFFFAOYSA-N
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Patent
US08173813B2

Procedure details

2-Bromo-N-(1-methylpiperidin-4-yl)-N-phenylpropanamide (0.31 g, 0.953 mmol) was treated with anhydrous AlCl3 (0.5 g) and the resulting mixture was stirred at 185° C. for 2.5 h. The reaction was brought to room temperature, diluted with water (20 mL), then basified with 1 N NaOH solution (25 mL) and product was extracted into ethyl acetate (2×20 mL). The combined ethyl acetate layer was washed with brine (15 mL) and dried (Na2SO4). Solvent was evaporated and crude was purified by column chromatography (MeOH:CH2Cl2, 5:95) to obtain 3-methyl-1-(1-methylpiperidin-4-yl)indolin-2-one (0.19 g, 82%) a solid. 1H NMR (DMSO-d6) δ: 1.31 (d, 3H, J=7.5 Hz), 1.50-1.58 (m, 2H), 1.99 (t, 2H, J=11.7 Hz), 2.20 (s, 3H), 2.32-2.42 (m, 2H), 2.84-2.90 (m, 2H), 3.44 (q, 1H), 3.99-4.10 (m, 1H), 7.00 (t, 1H, J=7.2 Hz), 7.12 (d, 1H, J=7.8 Hz), 7.23 (t, 1H, J=7.8 Hz), 7.30 (d, 1H, J=7.5 Hz); ESI-MS (m/z, %) 245 (MH+, 100).
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:19])[C:3]([N:5]([CH:12]1[CH2:17][CH2:16][N:15]([CH3:18])[CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[Al+3].[Cl-].[Cl-].[Cl-].[OH-].[Na+]>O>[CH3:19][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([CH:12]2[CH2:17][CH2:16][N:15]([CH3:18])[CH2:14][CH2:13]2)[C:3]1=[O:4] |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
BrC(C(=O)N(C1=CC=CC=C1)C1CCN(CC1)C)C
Name
Quantity
0.5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 185° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layer was washed with brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
crude was purified by column chromatography (MeOH:CH2Cl2, 5:95)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1C(N(C2=CC=CC=C12)C1CCN(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.